(4-Cyanobenzyl)(triphenyl)phosphonium bromide
Description
(4-Cyanobenzyl)(triphenyl)phosphonium bromide: is an organophosphorus compound with the molecular formula C26H21BrNP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-cyanobenzyl moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Properties
IUPAC Name |
(4-cyanophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYOTRVXXHYEJK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380845 | |
| Record name | (4-cyanobenzyl)(triphenyl)phosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26104-68-7 | |
| Record name | (4-cyanobenzyl)(triphenyl)phosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-CYANOBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 4-cyanobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+BrCH2C6H4CN→Ph3PCH2C6H4CN+Br−
Industrial Production Methods
On an industrial scale, the production of (4-Cyanobenzyl)(triphenyl)phosphonium bromide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanobenzyl)(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Addition Reactions: The cyanobenzyl moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Addition Reactions: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields the corresponding hydroxide derivative, while oxidation with hydrogen peroxide produces the corresponding oxide.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most notable applications of (4-cyanobenzyl)(triphenyl)phosphonium bromide is its role in anticancer research. The triphenylphosphonium (TPP) moiety is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property has been exploited to enhance the cytotoxicity of various compounds against cancer cells.
- Mechanism of Action : TPP derivatives, including (4-cyanobenzyl)(triphenyl)phosphonium bromide, induce mitochondrial depolarization and permeability transition, leading to apoptosis in cancer cells. Studies indicate that these compounds can effectively inhibit cell growth and induce cell death in several human cancer cell lines, including colon, melanoma, prostate, and breast cancer cells .
Molecular Biology
2.1 Mitochondrial Targeting
The ability of (4-cyanobenzyl)(triphenyl)phosphonium bromide to target mitochondria makes it a valuable tool in molecular biology for studying mitochondrial function and dynamics.
- Applications as Probes : The compound can be used as a mitochondrial probe to investigate mitochondrial membrane potential and function. Its accumulation in mitochondria allows researchers to monitor changes in mitochondrial health and activity under various experimental conditions .
Materials Science
3.1 Photonic Applications
Research has also explored the use of TPP derivatives in photonic applications due to their optical properties.
- Continuous-Wave Raman Lasers : TPP compounds have been investigated for their potential use in continuous-wave Raman lasers. Their ability to enhance light-matter interactions can lead to improved performance in laser systems .
- Scintillators and White Light Emitting Diodes (WLEDs) : The unique structural characteristics of (4-cyanobenzyl)(triphenyl)phosphonium bromide make it suitable for incorporation into scintillator materials and WLEDs, contributing to advancements in lighting and detection technologies .
Synthesis and Characterization
4.1 Synthesis Methods
The synthesis of (4-cyanobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 4-cyanobenzyl chloride or a similar precursor under appropriate conditions.
- Characterization Techniques : Characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .
Anticancer Studies
A study conducted on TPP derivatives demonstrated that the introduction of the TPP moiety significantly enhanced the cytotoxic effects of natural compounds against various cancer cell lines. The study highlighted that compounds with shorter linkers exhibited greater selectivity towards cancer cells compared to normal cells .
Mitochondrial Function Probes
Research utilizing TPP-based compounds as mitochondrial probes has revealed critical insights into mitochondrial dysfunction associated with diseases such as cancer and neurodegeneration. These studies underscore the importance of mitochondrial targeting for therapeutic development .
Mechanism of Action
The mechanism by which (4-Cyanobenzyl)(triphenyl)phosphonium bromide exerts its effects involves the interaction of the phosphonium group with biological membranes. The positively charged phosphonium ion facilitates the compound’s uptake into cells, particularly into mitochondria. Once inside the mitochondria, it can affect various biochemical pathways, including those involved in energy production and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyanobenzyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium bromide
- (4-Nitrobenzyl)triphenylphosphonium bromide
Uniqueness
Compared to similar compounds, (4-Cyanobenzyl)(triphenyl)phosphonium bromide is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring strong electron-withdrawing groups. Additionally, its ability to target mitochondria sets it apart in biological and medical applications.
Biological Activity
(4-Cyanobenzyl)(triphenyl)phosphonium bromide, often abbreviated as CTPhBr, is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cancer therapy. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of (4-Cyanobenzyl)(triphenyl)phosphonium Bromide
CTPhBr can be synthesized through various methods, typically involving the reaction of triphenylphosphine with 4-cyanobenzyl bromide. The general synthesis pathway is as follows:
- Reagents : Triphenylphosphine and 4-cyanobenzyl bromide.
- Solvent : Anhydrous solvents like acetonitrile or dichloromethane are commonly used.
- Reaction Conditions : The mixture is stirred at room temperature or heated under reflux conditions to facilitate the reaction.
This compound can also be deprotonated by strong bases to generate a stabilized ylide, which can participate in various organic reactions such as Wittig reactions.
Antimicrobial Activity
CTPhBr exhibits antimicrobial properties, which are characteristic of many phosphonium compounds. The presence of the triphenyl group contributes to its lipophilicity, enhancing its ability to disrupt microbial membranes.
Cytotoxicity and Antiproliferative Effects
Research has shown that CTPhBr and related phosphonium compounds can induce cytotoxic effects in various cancer cell lines. For instance, studies involving triphenylphosphonium derivatives have demonstrated significant antiproliferative activity against human cancer cell lines such as A375 melanoma and HCT-116 colon cancer cells . The mechanism is believed to involve the disruption of mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in cancer cells .
The biological activity of CTPhBr is closely linked to its interaction with mitochondria. Phosphonium compounds like CTPhBr are known to target the hyperpolarized mitochondrial membrane potential in cancer cells, which allows for selective accumulation within these organelles. This accumulation can lead to mitochondrial dysfunction, decreased ATP production, and ultimately cell death .
1. Mitochondria-Targeted Drug Delivery
A study highlighted the use of TPP-conjugated liposomes for targeted delivery of chemotherapeutic agents like doxorubicin into mitochondria. This approach significantly enhanced the cytotoxicity of the drug in HeLa cancer cells while reducing toxicity in non-cancerous cells .
2. Structure-Activity Relationship Studies
Research has indicated that the hydrophobicity of phosphonium compounds plays a crucial role in their biological activity. A series of studies demonstrated that increasing the hydrophobic character of TPP derivatives enhanced their ability to inhibit mitochondrial respiration and promote cell death in melanoma cells .
Data Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against various microbial strains |
| Cytotoxicity | Significant against A375, HCT-116 cell lines |
| Mechanism | Mitochondrial targeting leading to apoptosis |
| Synthesis Method | Reaction of triphenylphosphine with 4-cyanobenzyl bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
